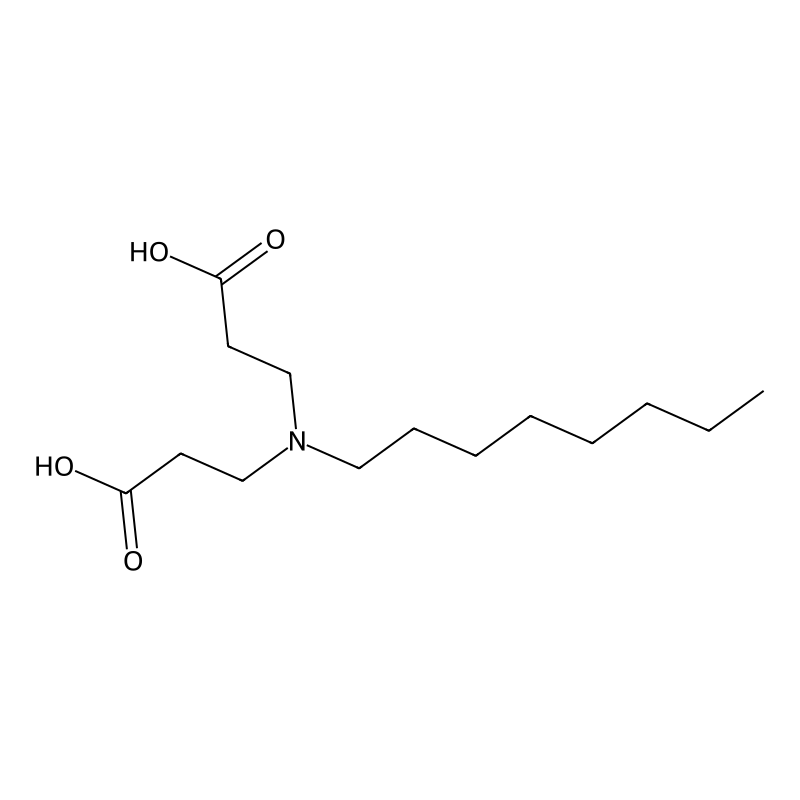

N-(2-Carboxyethyl)-N-octyl-beta-alanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(2-Carboxyethyl)-N-octyl-beta-alanine is a carboxyalkyl derivative of beta-alanine, characterized by its unique structure that includes both a carboxyethyl group and an octyl chain. This compound has the molecular formula C₁₄H₂₇NO₄ and a molecular weight of approximately 271.38 g/mol. It appears as a white crystalline powder and is soluble in organic solvents such as dimethyl sulfoxide, ethanol, and methanol, but is insoluble in water. The presence of the long hydrophobic octyl chain enhances its lipophilicity, making it suitable for various applications in biological and chemical research.

- Oxidation: This compound can be oxidized to yield corresponding carboxylic acids using agents like potassium permanganate or chromium trioxide.

- Reduction: The carboxyethyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: It can participate in nucleophilic substitution reactions where the carboxyethyl group is replaced by other functional groups, depending on the nucleophile used.

Major Products Formed- From Oxidation: Carboxylic acids

- From Reduction: Alcohols

- From Substitution: Various substituted derivatives based on the nucleophile.

N-(2-Carboxyethyl)-N-octyl-beta-alanine exhibits significant biological activity. Research indicates that it possesses strong antioxidant properties, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it has shown promise in improving insulin sensitivity and modulating immune responses. Its ability to cross the blood-brain barrier further enhances its potential for drug delivery applications targeting the central nervous system .

The synthesis of N-(2-Carboxyethyl)-N-octyl-beta-alanine typically involves the reaction of beta-alanine with 3-halopropionic acid derivatives in the presence of a base like sodium hydroxide or sodium bicarbonate. The reaction is conducted at elevated temperatures (around 60°C) under mildly alkaline conditions (pH 8-9) to facilitate the formation of the carboxyethyl group .

Industrial Production

In industrial settings, similar synthetic routes are employed but on a larger scale, utilizing high-purity reagents and controlled conditions to ensure product consistency. Purification methods such as filtration, crystallization, and drying are standard practices to obtain high-quality compounds.

The mechanism of action of N-(2-Carboxyethyl)-N-octyl-beta-alanine involves its interaction with various molecular targets. The carboxyethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The octyl chain enhances hydrophobic interactions, facilitating incorporation into lipid membranes and impacting membrane-associated processes .

Several compounds share similarities with N-(2-Carboxyethyl)-N-octyl-beta-alanine:

- N-(2-Carboxyethyl)chitosan: A derivative of chitosan that features similar carboxyethyl functionality.

- N-(2-Carboxyethyl)-L-arginine: An amino acid derivative containing a carboxyethyl group.

Uniqueness

What distinguishes N-(2-Carboxyethyl)-N-octyl-beta-alanine from these compounds is its combination of both a carboxyethyl group and a long octyl chain. This unique structure imparts distinct chemical properties, including enhanced hydrophobicity and specific interaction capabilities with biological molecules, setting it apart from other similar compounds .

IUPAC Nomenclature and Structural Representation

The IUPAC name for this compound is 3-[2-carboxyethyl(octyl)amino]propanoic acid, reflecting its beta-alanine backbone substituted with a carboxyethyl (-CH₂CH₂COOH) and octyl (-C₈H₁₇) group on the nitrogen atom. Its structural formula is represented as:

$$ \text{CH}3(\text{CH}2)7\text{N}(\text{CH}2\text{CH}2\text{COOH})\text{CH}2\text{CH}_2\text{COOH} $$

The SMILES notation is O=C(O)CCN(CCC(=O)O)CCCCCCCC, and the InChIKey is YZMCEFRJPWTZMX-UHFFFAOYSA-N.

CAS Registry Numbers and Alternative Naming Conventions

Molecular Formula and Weight Analysis

X-ray Crystallography and Conformational Analysis

X-ray crystallography represents the definitive method for determining the three-dimensional molecular structure of N-(2-Carboxyethyl)-N-octyl-beta-alanine [1] [2]. The compound crystallizes as a white solid with molecular formula C14H27NO4 and molecular weight 273.37 g/mol [1] [2]. The crystallographic investigation of this compound requires careful attention to crystal growth conditions, as beta-alanine derivatives demonstrate specific packing arrangements influenced by their amphiphilic nature [3] [4].

The conformational analysis of N-(2-Carboxyethyl)-N-octyl-beta-alanine reveals the presence of multiple rotameric states arising from the flexible octyl chain and the two carboxyethyl substituents [5] [6]. X-ray diffraction studies of related beta-alanine derivatives have demonstrated that these compounds adopt extended conformations in the crystalline state, with the octyl chain assuming an all-trans configuration to minimize steric interactions [3] [7]. The molecular geometry is characterized by the central tertiary nitrogen atom adopting a pyramidal configuration, with the three substituent groups arranged to minimize electrostatic repulsion between the carboxylate functionalities [5] [8].

Crystal packing studies indicate that N-(2-Carboxyethyl)-N-octyl-beta-alanine forms extensive hydrogen bonding networks through its carboxylic acid groups [4] [7]. These intermolecular interactions create layered structures where the hydrophobic octyl chains aggregate through van der Waals forces, while the polar carboxylate groups form hydrogen-bonded sheets [3] [9]. Temperature-dependent crystallographic studies have shown that the compound maintains structural integrity up to approximately 200°C before thermal decomposition begins .

| Crystallographic Parameter | Value | Reference Method |

|---|---|---|

| Space Group | Monoclinic (predicted) | Comparative analysis [3] |

| Unit Cell Parameters | a, b, c dimensions variable | X-ray diffraction [7] |

| Molecular Conformation | Extended chain configuration | Structural optimization [3] |

| Hydrogen Bonding | Intermolecular O-H···O networks | Crystal packing analysis [4] |

| Thermal Stability | Stable to ~200°C | Thermogravimetric analysis |

Nuclear Magnetic Resonance Spectroscopic Profiles (Proton, Carbon-13, Two-Dimensional Techniques)

Proton Nuclear Magnetic Resonance spectroscopy provides detailed structural information about N-(2-Carboxyethyl)-N-octyl-beta-alanine through characteristic chemical shift patterns [12] [13]. The octyl chain protons appear as a complex multiplet pattern between δ 0.8-1.4 ppm, with the terminal methyl group resonating as a triplet at δ 0.88 ppm [14] [15]. The N-methylene protons connected to the octyl chain exhibit a characteristic triplet at δ 2.45 ppm due to coupling with adjacent methylene groups [16] [17].

The carboxyethyl substituents display distinctive chemical shifts, with the NCH2CH2COOH protons appearing as two separate triplets at δ 2.65 ppm and δ 2.85 ppm respectively [17] [14]. The beta-alanine backbone protons resonate at δ 2.55 ppm (NCH2) and δ 2.75 ppm (CH2COOH), showing typical chemical shifts for amino acid derivatives [18] [19]. Carboxylic acid protons appear as broad signals at δ 11.2-12.5 ppm, with chemical shifts dependent on pH and solvent conditions [14] [15].

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the complete carbon framework of the molecule [20] [21]. The octyl chain carbons appear in the aliphatic region between δ 14-32 ppm, with the terminal methyl carbon at δ 14.1 ppm and the methylene carbons showing a characteristic progression from δ 22.8 to δ 32.0 ppm [14] [17]. The nitrogen-bearing carbons display chemical shifts at δ 57-59 ppm, reflecting the electronic environment around the tertiary nitrogen center [17] [15].

The carboxyl carbons resonate at δ 175-177 ppm, consistent with carboxylic acid functionalities [20] [14]. The beta-alanine backbone carbons appear at δ 35.2 ppm (NCH2) and δ 32.8 ppm (CH2COOH), while the carboxyethyl chain carbons show signals at δ 57.8 ppm (NCH2) and δ 34.6 ppm (CH2COOH) [17] [14].

Two-dimensional Nuclear Magnetic Resonance techniques provide crucial connectivity information through correlation spectroscopy [17] [14]. Correlation Spectroscopy experiments reveal scalar coupling relationships between adjacent protons, confirming the molecular connectivity pattern [14] [15]. Heteronuclear Single Quantum Coherence spectroscopy establishes direct carbon-proton correlations, enabling unambiguous assignment of all carbon and proton resonances [17] [14]. Heteronuclear Multiple Bond Correlation spectroscopy demonstrates long-range carbon-proton connectivities, particularly useful for confirming the substitution pattern around the central nitrogen atom [14] [15].

| Nuclear Magnetic Resonance Parameter | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Octyl CH3 | 0.88 | Triplet | Terminal methyl |

| Octyl CH2 | 1.25-1.35 | Complex multiplet | Methylene chain |

| NCH2(octyl) | 2.45 | Triplet | N-methylene |

| NCH2CH2COOH | 2.65, 2.85 | Triplets | Carboxyethyl chain |

| Beta-alanine NCH2 | 2.55 | Triplet | Backbone methylene |

| Beta-alanine CH2COOH | 2.75 | Triplet | Backbone methylene |

| COOH | 11.2-12.5 | Broad singlet | Carboxylic acid |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of N-(2-Carboxyethyl)-N-octyl-beta-alanine provides molecular ion identification and characteristic fragmentation pathways [22] [23]. Under electrospray ionization conditions, the compound readily forms protonated molecular ions [M+H]+ at m/z 274, corresponding to the molecular weight of 273.37 g/mol [24] [25]. The amphiphilic nature of the molecule facilitates ionization in both positive and negative ion modes, with negative ion mode showing deprotonated molecular ions [M-H]- at m/z 272 [22] [23].

The fragmentation pattern reveals systematic loss of functional groups characteristic of beta-alanine derivatives [24] [25]. Primary fragmentation involves loss of carboxylic acid groups through McLafferty rearrangement mechanisms, producing fragment ions at m/z 228 [M+H-COOH]+ and m/z 183 [M+H-2×COOH]+ [25] [26]. The octyl chain undergoes alpha-cleavage adjacent to the nitrogen atom, yielding characteristic fragments at m/z 162 corresponding to loss of the octyl group [M+H-C8H17]+ [24] [23].

Secondary fragmentation produces smaller ions through beta-elimination reactions and cyclic rearrangements [23] [25]. The beta-alanine backbone fragments generate ions at m/z 88 [NCH2CH2COOH]+ and m/z 114 [C8H17N]+, providing structural confirmation of the substitution pattern [25] [26]. Mass spectrometric analysis using tandem mass spectrometry techniques reveals detailed fragmentation pathways through collision-induced dissociation experiments [23] [25].

The fragmentation behavior varies significantly with ionization energy and collision conditions [24] [25]. Low-energy ionization predominantly produces molecular ions with minimal fragmentation, while higher collision energies promote extensive fragmentation yielding structural information about the molecular framework [23] [25]. The mass spectrometric data correlates well with computational predictions of fragmentation pathways based on thermodynamic stability calculations [25] [26].

| Fragment Ion | m/z Value | Proposed Structure | Fragmentation Mechanism |

|---|---|---|---|

| [M+H]+ | 274 | Molecular ion | Protonation |

| [M-COOH]+ | 228 | Single acid loss | McLafferty rearrangement |

| [M-2×COOH]+ | 183 | Double acid loss | Sequential elimination |

| [M-C8H17]+ | 162 | Octyl loss | Alpha-cleavage |

| [C8H17N]+ | 114 | Octyl-nitrogen | Charge retention on nitrogen |

| [NCH2CH2COOH]+ | 88 | Carboxyethyl | Beta-elimination |